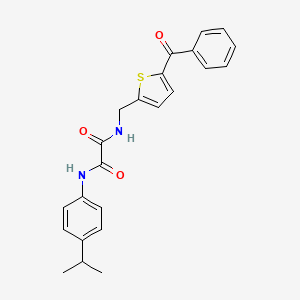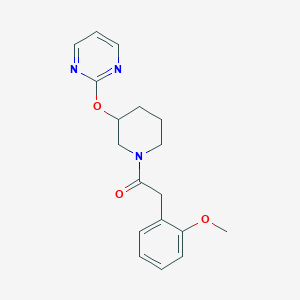
2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N9O2 and its molecular weight is 423.481. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Anti-inflammatory Activities
Research has demonstrated the synthesis and evaluation of novel pyrazolopyrimidine derivatives, including structures similar to the compound of interest, for their anticancer and anti-inflammatory activities. These compounds have been tested against different cancer cell lines and have shown promising results as potential anticancer and anti-5-lipoxygenase agents, indicating their relevance in the development of new therapeutic agents for treating cancer and inflammation-related diseases (Rahmouni et al., 2016).
Antiviral Potential
Another study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives to evaluate their potential as SARS-CoV 3C-like protease inhibitors. The research highlighted the importance of such compounds in the context of viral infections, showcasing their potential role in developing new antiviral drugs, especially relevant in the face of emerging viral diseases (El-All et al., 2016).
Neurological Disorders
The compound has also been implicated in the synthesis of novel agents for imaging in Parkinson's disease. Specifically, derivatives have been synthesized for use as potential PET imaging agents to study the LRRK2 enzyme, which is significant in the context of Parkinson's disease pathology. This application underscores the compound's utility in developing diagnostic tools for neurological disorders (Wang et al., 2017).
Antibacterial and Antifungal Properties
Further research into pyrimidine derivatives has revealed their potential as antibacterial and antifungal agents. These studies involve the synthesis of various derivatives and their subsequent testing against a range of microbial pathogens, highlighting the compound's relevance in addressing antibiotic resistance and the need for new antimicrobial agents (Youssef et al., 2011).
Synthetic Methodologies
The compound and its derivatives have been central to studies focusing on developing new synthetic methodologies for heterocyclic compounds. These studies not only provide insights into the chemical properties and reactivity of such compounds but also open avenues for the synthesis of a broad range of bioactive molecules for various applications in medicinal chemistry (Lei et al., 2017).
特性
IUPAC Name |
2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N9O2/c1-14-24-16(12-19(27-14)29-7-3-4-23-29)20(30)22-6-5-21-17-13-18(26-15(2)25-17)28-8-10-31-11-9-28/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,22,30)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJEKABPFAHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)

![N-(4-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2919935.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2919939.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2919941.png)
![1-(4-methylbenzenesulfonyl)-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-3-carbohydrazide](/img/structure/B2919942.png)
![Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2919943.png)

![2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2919947.png)
![N-(3-cyanophenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2919951.png)

